Product packaging for Isradipine Lactone(Cat. No.:CAS No. 1076198-34-9)

Isradipine Lactone

Cat. No.: B601722
CAS No.: 1076198-34-9
M. Wt: 355.35
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Description

Contextualization of Isradipine (B148454) Lactone as a Dihydropyridine (B1217469) Metabolite and Impurity

Isradipine is a calcium channel blocker from the dihydropyridine class, used in the management of hypertension. wikipedia.orgpharmaffiliates.com Like other dihydropyridines, Isradipine is susceptible to chemical transformation both within the body (metabolism) and during the manufacturing or storage of the drug product (degradation).

Isradipine Lactone emerges from such transformations. The primary pathway involves the oxidation of the dihydropyridine ring in the Isradipine molecule to form its pyridine (B92270) analog. Following this oxidation, the molecule can undergo an intramolecular cyclization, or lactonization, to form the stable lactone structure. drugs.com This conversion can be triggered by factors such as light and oxidative conditions. nih.gov

Consequently, this compound holds a dual identity:

Metabolite: After oral administration, Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme. nih.govontosight.aidrugs.com Isradipine is completely metabolized before excretion, and among the six metabolites that have been characterized, a cyclic lactone product is a notable component. drugs.com

Impurity: It is also classified as a degradation product, an impurity that can form from a chemical change in the drug substance during the manufacturing process or upon storage. nih.goveuropa.eu Its presence in the final drug product must be monitored to ensure the product's quality and stability.

Significance of this compound Research in Pharmaceutical Development and Quality Assurance

The study of impurities and degradation products like this compound is a critical aspect of pharmaceutical development and quality assurance. hilarispublisher.com International regulatory bodies have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification, reporting, and qualification of impurities in new drug substances and products. europa.eu

The significance of researching this compound is multifaceted:

Product Quality and Stability: The presence and quantity of this compound can be an indicator of the stability of the Isradipine drug product. Understanding its formation helps in developing stable formulations and defining appropriate storage conditions (e.g., protection from light). nih.govhilarispublisher.com

Analytical Method Development: To ensure that the level of this compound remains within acceptable limits, sensitive and specific analytical methods are required. researchgate.netajrconline.org Research is focused on developing and validating techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify this specific impurity. researchgate.netresearchgate.net

Reference Standards: The synthesis and characterization of pure this compound are necessary to create a reference standard. axios-research.comaxios-research.com These standards are indispensable for the accurate quantification of the impurity in routine quality control testing of the active pharmaceutical ingredient (API) and finished drug products. novachem.com.au

Scope and Research Imperatives Pertaining to the Chemical Compound

Research concerning this compound is driven by the need to ensure the quality, safety, and efficacy of Isradipine-containing pharmaceuticals. The primary research imperatives include:

Synthesis and Characterization: The independent synthesis of this compound is crucial for its unequivocal identification and to serve as a certified reference material for analytical purposes. novachem.com.au

Forced Degradation Studies: These studies are conducted to understand the conditions under which Isradipine degrades to form this compound and other impurities. nih.govhilarispublisher.com By subjecting Isradipine to stress conditions (e.g., acid, base, oxidation, light, heat), researchers can establish its degradation pathways and intrinsic stability. nih.gov

Development of Stability-Indicating Analytical Methods: A key focus is the development of validated, stability-indicating analytical methods that can separate and quantify Isradipine from its degradation products, including this compound. researchgate.net This ensures that the method can accurately measure the drug substance in the presence of its impurities.

Below are tables summarizing key data related to Isradipine and this compound, as well as the analytical methods employed in their study.

Table 1: Physicochemical Properties of Isradipine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Isradipine C₁₉H₂₁N₃O₅371.3975695-93-1 wikipedia.org
This compound C₁₈H₁₇N₃O₅355.351076198-34-9 pharmaffiliates.com
Isradipine Impurity D (Pyridine Analog) C₁₉H₁₉N₃O₅369.37116169-18-7 sigmaaldrich.com

This interactive table provides a comparison of the fundamental chemical properties of Isradipine and its key related compounds.

Table 2: Analytical Techniques for the Analysis of Isradipine and Its Impurities

Analytical TechniqueApplicationCommon Parameters
High-Performance Liquid Chromatography (HPLC) Quantification of Isradipine and its impurities in bulk drug and dosage forms. researchgate.netresearchgate.netColumn: C18 reverse phase. Mobile Phase: Methanol (B129727)/water or Methanol/acetonitrile (B52724)/buffer mixtures. Detection: UV at ~290 nm. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of metabolites and degradation products in complex matrices like plasma. researchgate.netajrconline.orgProvides molecular weight and fragmentation data for structural elucidation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Used for the analysis of impurities and in biotransformation studies. researchgate.netOften requires derivatization of the analyte.
Spectrophotometry Quantitative estimation of the drug in formulations. researchgate.netLess specific than chromatographic methods; suitable for pure substance analysis.

This interactive table summarizes the primary analytical methods used in the research and quality control of Isradipine, highlighting their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3O5 B601722 Isradipine Lactone CAS No. 1076198-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8,14,19H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPKWTOXKXUQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675982
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-34-9
Record name 1-Methylethyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Mechanistic Aspects of Isradipine Lactone Formation

Chemical Pathways of Isradipine (B148454) Lactone Generation

The primary routes leading to the formation of Isradipine Lactone involve oxidative cyclization, enzymatic action, and processes following hydrolytic degradation.

The dihydropyridine (B1217469) ring of isradipine is susceptible to oxidation, which is a key step in the formation of its pyridine (B92270) analog, a major metabolite. nih.govrsc.org While direct oxidative cyclization to the lactone is a plausible pathway, the more commonly cited route involves initial oxidation of the dihydropyridine ring. This oxidation can be initiated by various factors, including exposure to light. researchgate.net The formation of the pyridine derivative is a primary degradation pathway for many 1,4-dihydropyridine (B1200194) drugs. rsc.org Following the initial oxidation, subsequent intramolecular reactions can lead to the formation of the lactone ring. The synthesis of isradipine itself can involve oxidative cyclization steps in the creation of its benzofuroxan (B160326) precursor, highlighting the role of oxidation in the chemistry of this class of compounds. google.compatsnap.com

In the body, isradipine is extensively metabolized, primarily by the cytochrome P450 enzyme system, specifically CYP3A4. nih.govacs.orgdrugbank.com This enzymatic process is responsible for the conversion of isradipine into its major metabolites, including the inactive cyclic lactone product. medscape.comdrugs.com The metabolism of similar dihydropyridine drugs, like felodipine, also yields ester lactones and other hydroxylated and carboxylated forms through P450-dependent pathways. nih.gov The formation of the lactone is a result of the body's natural detoxification processes, converting the active drug into excretable, inactive forms. drugs.comnih.gov

Isradipine contains two ester groups, a methyl ester and an isopropyl ester, which are susceptible to hydrolysis. rsc.org Hydrolysis, the cleavage of a chemical bond by the addition of water, can be catalyzed by both acids and bases. rsc.org Studies have shown that under basic conditions, the degradation of isradipine is more pronounced than in acidic environments. rsc.org Specifically, the methyl ester group is more readily hydrolyzed, while the bulkier isopropyl ester remains intact. rsc.org This selective hydrolysis leads to the formation of a carboxylic acid intermediate. This intermediate can then undergo an intramolecular reaction, known as lactonization, where the newly formed carboxylic acid group reacts with a hydroxyl group elsewhere in the molecule to form the stable cyclic ester, or lactone. This process of forming a cyclic ester from a hydroxy acid is an efficient and often reversible reaction. rsc.org

Enzymatic Biotransformation Leading to Lactone Formation

Factors Influencing this compound Formation

The rate and extent of this compound formation are significantly affected by various environmental and chemical factors.

The pH of the surrounding medium plays a critical role in the degradation of isradipine and, consequently, the formation of its lactone. As a general principle for esters, hydrolysis rates are significant under both strongly acidic and strongly basic conditions. rsc.org For isradipine, degradation is more substantial in basic solutions (e.g., 0.1 N NaOH) compared to acidic solutions (e.g., 0.1 N HCl). rsc.org The stability of ester-containing drugs in different solvent systems is also a key consideration, as the solvent can influence the rate of both hydrolysis and subsequent lactonization.

Hydrolytic Degradation of Isradipine under Different pH Conditions

ConditionTemperatureDurationDegradation PercentagePrimary Degradation Product
0.1 N HCl60°C6 hours4%Hydrolytic degradant (loss of methyl ester)
0.1 N NaOH60°C6 hours15%Hydrolytic degradant (loss of methyl ester)

Data sourced from a study on hydrolytic degradation. rsc.org

Temperature accelerates most chemical reactions, including the degradation pathways of isradipine. rsc.org Therefore, higher temperatures are expected to increase the rate of both hydrolytic and oxidative degradation, leading to a faster formation of this compound.

Light, particularly UV radiation, is a significant factor in the degradation of dihydropyridine compounds. rsc.orgresearchgate.netresearchgate.net Isradipine is known to be unstable under light exposure. researchgate.netresearchgate.net Photodegradation often involves the oxidation of the dihydropyridine ring to its pyridine analog, a precursor to further degradation products, including potentially the lactone. rsc.orgresearchgate.net Storing isradipine in light-resistant containers is recommended to prevent this degradation. uspharmacist.com

Role of Oxidative Stressors and Catalysts

The formation of this compound is intrinsically linked to oxidative degradation pathways. Isradipine, while stable under thermal, acidic, and basic conditions, is susceptible to degradation from oxidative stressors and exposure to UV light. nih.govresearchgate.net Oxidative stress, in a chemical context, refers to conditions that promote oxidation, often involving reactive oxygen species (ROS) or other oxidizing agents.

Research into the degradation of 1,4-dihydropyridines (DHPs) indicates that the nature of substituents on the phenyl ring can dictate the degradation pathway. For certain DHPs, the presence of specific substituents in the ortho position of the phenyl moiety can lead to the formation of lactone derivatives. researchgate.net In the case of Isradipine, oxidative conditions can trigger an intramolecular cyclization. This process is distinct from the more common photo-aromatization of the dihydropyridine ring that is observed with many other DHP compounds. rsc.org

The mechanism likely involves the oxidation of the dihydropyridine ring, which creates a reactive intermediate. This intermediate then undergoes an intramolecular reaction where the ester side chain attacks the modified ring structure, leading to the formation of the more thermodynamically stable cyclic ester, or lactone.

Common laboratory oxidative stressors used to study such degradation include hydrogen peroxide (H₂O₂). nih.govajrconline.org The concentration and duration of exposure to these stressors are critical variables in determining the extent of degradation. ajrconline.org While specific catalysts for this compound formation are not extensively detailed in the literature, metal ions (like Cu²⁺, Zn²⁺) and various organometallic complexes (using gold, ruthenium, or copper) are known to catalyze lactonization reactions in other organic syntheses by activating functional groups and facilitating ring closure. rsc.orgorganic-chemistry.org

Table 1: Investigated Oxidative Stress Conditions for Dihydropyridine Degradation This table is representative of general stress testing procedures for drug substances and may be applied to investigate Isradipine degradation.

Oxidative StressorTypical ConditionsObservation
Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temperature for 6-24 hours. ajrconline.orgInitiates oxidative decomposition to assess susceptibility. ajrconline.org
Hydrogen Peroxide (H₂O₂)10-30% H₂O₂ for 24 hours. ajrconline.orgMore extreme conditions for drugs stable under milder oxidation. ajrconline.org
UV LightExposure to UV lamp (e.g., λ=365 nm). ajrconline.orgCan lead to photo-aromatization or other degradation pathways. researchgate.netrsc.org

Characterization of Precursors and Byproducts in Lactone Synthesis

The synthesis and degradation of Isradipine involve several key precursors and result in various byproducts, the identification of which is crucial for understanding the complete chemical profile. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying these compounds. nih.govajrconline.orgresearchgate.net

Precursors:

The fundamental structure of Isradipine is the 1,4-dihydropyridine scaffold. Its synthesis is typically achieved via the Hantzsch reaction or its variations. kuleuven.bemdpi.com This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. kuleuven.bemdpi.com

Key precursors in the synthesis of Isradipine include:

4-(2,1,3-benzoxadiazol-4-yl) aldehyde: Provides the distinctive C4 substituent of the dihydropyridine ring.

Methyl acetoacetate: One of the β-ketoester components.

Isopropyl acetoacetate: The second β-ketoester, leading to the asymmetric ester groups on the final molecule.

Ammonia or Ammonium Acetate: Serves as the nitrogen source for the dihydropyridine ring. researchgate.net

A direct precursor for radiolabeling studies, Desmethyl isradipine , has also been synthesized and is used to produce isotopologues of the parent drug. mdpi.com

Table 2: Key Precursors in Isradipine Synthesis

PrecursorRole in SynthesisReference
Alkyl Acetoacetateβ-ketoester component researchgate.net
Appropriate AldehydeProvides the C4 substituent researchgate.net
Ammonium AcetateNitrogen source for the dihydropyridine ring researchgate.net
Desmethyl isradipineImmediate precursor for methylation/radiolabeling mdpi.com

Byproducts:

During the formation of this compound through degradation, or during the initial synthesis of Isradipine, other related substances and byproducts can be formed. Analysis of Isradipine under various stress conditions helps in the identification of these molecules.

Pyridine Analogue: The most common degradation product of many 1,4-dihydropyridines is the corresponding aromatized pyridine derivative, formed through oxidation of the dihydropyridine ring. researchgate.net This is a major byproduct under oxidative and photolytic stress.

Hydrolytic Degradants: Although Isradipine is relatively stable to hydrolysis, under forced conditions (e.g., 0.1 N NaOH at 60°C), a degradant resulting from the hydrolytic loss of the methyl ester group can be formed. rsc.org

The characterization of these substances relies on mass spectrometry to determine molecular weights and fragmentation patterns, which, combined with chromatographic data, allows for tentative structural identification. nih.gov

Table 3: Identified Byproducts and Degradants of Isradipine

Byproduct/DegradantFormation ConditionAnalytical MethodReference
Pyridine AnalogueOxidative and photolytic stressLC-MS researchgate.net
Hydrolytic Degradant (Loss of methyl ester)Forced basic hydrolysis (0.1 N NaOH, 60°C)Not specified rsc.org

Iii. Advanced Analytical Methodologies for Isradipine Lactone Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are central to the analytical workflow for Isradipine (B148454) Lactone. They provide the necessary separation power to resolve the lactone from the parent drug, Isradipine, and other related substances.

HPLC and its more advanced counterpart, UHPLC, are the most widely employed techniques for the analysis of Isradipine and its related compounds, including Isradipine Lactone. ajrconline.orgresearchgate.net These methods offer high resolution, sensitivity, and reproducibility.

Stability-indicating methods are crucial in pharmaceutical analysis as they can separate the drug from its degradation products, thus providing a clear picture of the drug's stability under various stress conditions. ajrconline.org For Isradipine, several stability-indicating HPLC methods have been developed. These methods are designed to resolve Isradipine from its potential degradation products, including the lactone derivative. tandfonline.com

For instance, a study detailed a stability-indicating HPLC assay for Isradipine in bulk and pharmaceutical dosage forms. The method demonstrated effective separation of Isradipine from its degradation products, with no interference observed. tandfonline.com While the primary focus is often on the parent drug, these methods are inherently capable of quantifying impurities like this compound. The development of such methods involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation and ensure the method can separate all resulting products. ajrconline.org

Reversed-Phase (RP) HPLC is the most common approach for the analysis of Isradipine and its impurities. phenomenex.com This is due to its versatility and applicability to a wide range of compounds. sepscience.com In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comuv.es Several RP-HPLC methods have been published for the determination of Isradipine in various matrices. researchgate.netresearchgate.net These methods can be adapted for the specific quantification of this compound.

A simple and rapid RP-UHPLC-PDA method was developed for the determination of Isradipine in polymeric nanocapsules. This method utilized a C18 column and a mobile phase of methanol and water (85:15 v/v), achieving a short run time of 1.5 minutes. researchgate.net Another RP-HPLC method for Isradipine in tablet dosage form used a C8 column with a mobile phase of methanol, acetonitrile, and 0.1% OPA (55:35:10 v/v). researchgate.net

Normal-Phase (NP) HPLC , which employs a polar stationary phase and a non-polar mobile phase, is less common for this application but can be a valuable alternative, particularly for separating isomers or highly polar or non-polar compounds that are not well-retained in reversed-phase systems. sepscience.com While specific NP-HPLC methods for this compound are not extensively documented in readily available literature, the principles of NP-HPLC could be applied if RP methods fail to provide adequate separation from other impurities. sorbtech.com

Table 1: Examples of Chromatographic Conditions for Isradipine Analysis

TechniqueColumnMobile PhaseFlow Rate (mL/min)DetectionReference
HPLC Octadecylsilane (C18)Methanol:Water (60:40 v/v)1.0UV at 325 nm tandfonline.com
UHPLC C18Methanol:Water (85:15 v/v)0.5UV at 327 nm researchgate.net
RP-HPLC C8Methanol:Acetonitrile:0.1% OPA (55:35:10 v/v)1.0264 nm researchgate.net
RP-HPLC C18Acetonitrile:Methanol:Water (40:50:10 v/v)1.0290 nm researchgate.net

Isradipine possesses a chiral center, meaning it exists as a pair of enantiomers, (+)-(S)-isradipine and (-)-(R)-isradipine. nih.gov The pharmacological activity is primarily associated with the (+)-(S)-enantiomer. nih.govnih.gov The formation of this compound from Isradipine could potentially retain this chirality. Therefore, chiral chromatography is essential for separating and quantifying the individual enantiomers of both Isradipine and its lactone metabolite.

A study has described an enantioselective method for determining Isradipine in human serum using HPLC on a Chiralcel OJ column. nih.gov This method successfully separated the enantiomers, which were then quantified using gas chromatography. Another study utilized chiral HPLC analysis for an in vitro biotransformation study of Isradipine and its main metabolite. ajrconline.org The separation of enantiomers of other lactones has also been reported, suggesting the feasibility of such methods for this compound. researchgate.net The development of chiral separation methods is critical for understanding the stereoselective metabolism and potential differential activity of the lactone enantiomers.

Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. ajrconline.org While HPLC is more common for non-volatile compounds like Isradipine and its lactone, GC can be employed, often after derivatization to increase volatility.

A method for the determination of Isradipine and five of its metabolites in plasma and urine utilized capillary gas chromatography coupled with chemical ionization mass spectrometry. nih.gov In this method, acidic compounds were esterified with diazomethane (B1218177) before analysis. nih.gov This indicates that with appropriate sample preparation, GC can be a viable, though less direct, technique for the analysis of Isradipine and its derivatives.

To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, provide not only retention time data but also mass-to-charge ratio information, which is highly specific for compound identification. ajrconline.orgnih.gov

LC-MS/MS is a particularly powerful tool for the quantification of drugs and their metabolites in complex biological matrices. nih.govnih.govajrconline.org Several LC-MS/MS methods have been developed for the analysis of Isradipine in plasma. nih.govresearchgate.net These methods offer very low limits of quantification, often in the pg/mL range. nih.gov For instance, one method used positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to quantify Isradipine. nih.gov Such highly sensitive methods are invaluable for pharmacokinetic studies and for detecting trace levels of impurities like this compound. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) further enhances the speed and resolution of the analysis. researchgate.netfrontiersin.org

GC-MS has also been used for the analysis of Isradipine and its metabolites, providing structural confirmation and sensitive detection. researchgate.netnih.gov The coupling of GC with MS allows for the definitive identification of separated components based on their mass spectra. acs.org

hyphenated Techniques for Enhanced Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of Isradipine and its related compounds, including this compound. mdpi.com These methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying low levels of the lactone in various matrices. mdpi.com

Research has demonstrated the successful use of LC-MS/MS for the quantification of Isradipine in human plasma. nih.gov One such method involved a simple liquid-liquid extraction followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Detection was achieved using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.gov While this study focused on Isradipine, the methodology is adaptable for the quantification of this compound. The high throughput potential of such methods is underscored by short retention times. nih.gov

For the analysis of lactones in biological matrices, LC-MS/MS provides advantages in speed, sensitivity, and accuracy for simultaneous analysis of mixtures. mdpi.com Method development for LC-MS/MS typically involves optimizing the mass spectrometer parameters by infusing standard solutions of the analyte to achieve good sensitivity in the selected ionization mode, often positive electrospray ionization (ESI). mdpi.com

A study on the simultaneous quantification of multiple cardiovascular drugs, including statins which exist in lactone and hydroxy acid forms, utilized a microsampling-based liquid chromatography-high resolution mass spectrometry (LC-HRMS) assay. core.ac.uk This highlights the capability of advanced mass spectrometry techniques to handle complex mixtures and different chemical forms of related compounds.

Table 1: Illustrative LC-MS/MS Parameters for Dihydropyridine (B1217469) Analysis

Parameter Setting
Chromatography
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Multiple Reaction Monitoring (MRM)
Performance
Linearity (for Lercanidipine) 0.010–20.0 ng/mL (r² ≥0.9996)
Lower Limit of Quantification (LLOQ) 0.010 ng/mL

Source: Adapted from a UPLC-MS/MS method for Lercanidipine, a related dihydropyridine. scienceopen.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of Isradipine and its metabolites. A method for the determination of Isradipine and five of its metabolites in plasma and urine has been described, which utilized capillary gas chromatography with chemical ionization mass spectrometry. nih.gov This method involved extraction and, for acidic compounds, esterification before analysis. nih.gov The detection limits for metabolites in plasma were reported to be in the range of 0.15 to 2 ng/ml. nih.gov

The analysis of felodipine, a structurally related dihydropyridine, and its metabolites, including ester lactones, has been successfully carried out using GC/MS. nih.gov This indicates the applicability of GC-MS for the characterization of lactone derivatives of dihydropyridines. Furthermore, GC-MS has been used for the identification of Dehydro this compound. nih.gov Enantioselective GC-MS has also been employed for the quantitative analysis of lactone enantiomers in various samples, demonstrating the technique's capability for chiral separations. nih.gov

Table 2: Example of GC-MS Application for Lactone Analysis

Application Key Findings
Analysis of Felodipine Metabolites Identified ten metabolites, including two ester lactones, using GC/MS. nih.gov
Analysis of Lactone Enantiomers Quantified enantiomeric distributions of δ- and γ-lactones in butter and margarine. nih.gov

| Identification of Alkaloid Compounds | Identified various compounds, including a lactone derivative, in plant extracts. researchgate.net |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. guidechem.comnih.gov The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra help to determine the connectivity of protons, while ¹³C NMR spectra reveal the carbon framework of the molecule. nih.govkuleuven.be Advanced 2D NMR techniques, such as HSQC and HMBC, can further confirm the structural assignments. kuleuven.be For the analysis of related dihydropyridine compounds, NMR spectra are typically recorded in deuterated solvents like CDCl₃, with chemical shifts reported in ppm relative to an internal standard. kuleuven.be

Table 3: Predicted NMR Data for Dehydro this compound

Spectroscopy Type Availability
¹³C NMR Predicted data available. guidechem.com
¹H NMR Predicted data available. guidechem.com

Source: Guidechem guidechem.com

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its chemical bonds. For this compound, the presence of a characteristic γ-lactone carbonyl stretching vibration in the IR spectrum would be a key identifying feature, typically observed around 1760-1795 cm⁻¹. tandfonline.comresearchgate.net FTIR analysis is also valuable for assessing drug-excipient compatibility in pharmaceutical formulations by comparing the spectra of the pure drug, excipients, and their physical mixture. tandfonline.com The absence of significant new peaks or shifts in the characteristic peaks of the drug indicates a lack of chemical interaction. tandfonline.comcore.ac.uk

Table 4: Typical IR Absorption Frequencies for Relevant Functional Groups

Functional Group Wavenumber (cm⁻¹)
γ-Lactone C=O Stretch 1795-1760
O-H Stretch 3550-3200 (broad)
C=O Stretch (Ester) 1750-1735
Benzene Ring ~1465

Source: Adapted from general IR spectroscopy principles and studies on related compounds. tandfonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple and cost-effective method often used for the quantitative analysis of dihydropyridines. For Isradipine, a maximum absorbance (λmax) is observed at approximately 327 nm in methanol. researchgate.net The method generally obeys Beer's law within a specific concentration range, allowing for quantitative determination. core.ac.ukresearchgate.net While UV-Vis spectrophotometry is less specific than chromatographic methods, it can be suitable for the quantification of Isradipine and its related compounds, including the lactone, in bulk drug and pharmaceutical formulations, provided there is no interference from other components at the analytical wavelength. researchgate.netasianpubs.org The development of a UV spectrophotometric method for Isradipine has been reported with a linear range of 2-10 µg/mL. researchgate.net

Table 5: UV Spectrophotometric Data for Isradipine

Solvent λmax (nm) Linearity Range (µg/mL)
Methanol 327 2-10
0.1N HCl with 1% w/v SDS 332 N/A

Source: ResearchGate researchgate.netresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Method Validation Protocols for this compound Assays

The validation of analytical methods for the quantification of this compound is essential to ensure the reliability and accuracy of the results. axios-research.comresearchgate.netsynzeal.com These validation protocols are conducted in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as the parent drug and other impurities. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net A high correlation coefficient (r) is expected. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scienceopen.com

For instance, a validated UHPLC method for Isradipine demonstrated linearity with r = 0.99962, precision with RSD < 4.1%, and accuracy with recovery rates between 95.24% and 96.53%. researchgate.net Similarly, LC-MS/MS methods are validated for parameters like linearity, accuracy, precision, and stability under various conditions (e.g., freeze-thaw cycles, storage at room temperature). researchgate.netlongdom.org

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the lactone peak from Isradipine, other known impurities like Dehydro Isradipine and Dehydro this compound, and any new degradation products that may form under stress conditions. axios-research.com

To demonstrate specificity, forced degradation studies are performed on the parent drug, Isradipine. nih.gov Samples are subjected to various stress conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis, to generate potential degradation products. nih.gov The resulting chromatograms are analyzed to ensure that the this compound peak is free from interference and is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm that a chromatographic peak is attributable to a single component.

Table 1: Illustrative Data for Specificity and Selectivity Assessment

ParameterObservationAcceptance Criterion
Resolution (Rs) Resolution between this compound and closest adjacent peak (e.g., Isradipine) is > 2.0.Rs value should be ≥ 2.0.
Placebo Interference No interfering peaks are observed at the retention time of this compound in the analysis of a placebo (excipient mixture).No significant interference.
Forced Degradation This compound peak is spectrally pure and resolved from degradation products under all stress conditions (acid, base, oxidative, thermal, photolytic).Peak purity index is close to 1; no co-elution detected.

Linearity, Accuracy, and Precision Assessments

These parameters collectively ensure that the method provides results that are both correct and reproducible. These assessments require a purified reference standard of this compound, which is commercially available. axios-research.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. To assess linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is plotted against concentration, and a linear regression analysis is performed.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by spiking a sample matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration) and measuring the recovery. scholarsresearchlibrary.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Ruggedness): Analysis conducted by different analysts, on different days, or with different equipment to assess the method's reproducibility. researchgate.net

Table 2: Representative Data for Linearity, Accuracy, and Precision

Validation ParameterTypical Results for this compound Analysis
Linearity
Concentration Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)
Low Concentration (50%)98.0% - 102.0%
Mid Concentration (100%)98.0% - 102.0%
High Concentration (150%)98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%
Intermediate Precision≤ 3.0%

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, as recommended by ICH guidelines (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). researchgate.net For an impurity like this compound, a low LOQ is essential to ensure it can be accurately measured at levels compliant with regulatory requirements (e.g., below 0.1%). scholarsresearchlibrary.com

Table 3: Example LOD and LOQ Values

ParameterMethodTypical Value
Limit of Detection (LOD) Based on Signal-to-Noise Ratio~3:1
Based on Calibration Curve Slope~0.03 µg/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise Ratio~10:1
Based on Calibration Curve Slope~0.1 µg/mL

Robustness and Ruggedness Evaluations

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Typical variations tested for an HPLC method include the flow rate of the mobile phase, column temperature, and the composition of the mobile phase (e.g., percentage of organic solvent, pH).

Ruggedness: This is assessed as part of intermediate precision and demonstrates the method's reproducibility under various conditions, such as different laboratories, analysts, and instruments.

The results of these studies, such as retention time and peak area for this compound, should not significantly deviate from the results under normal conditions, with the relative standard deviation (%RSD) remaining within acceptable limits.

Table 4: Typical Parameters for Robustness Evaluation

Parameter VariedVariationAcceptance Criterion for this compound
Flow Rate ± 0.2 mL/min% RSD of results < 5.0%
Column Temperature ± 5 °CRetention time shift within acceptable range; peak shape maintained.
Mobile Phase Composition ± 2% absolute in organic solvent ratio% RSD of results < 5.0%
Mobile Phase pH ± 0.2 unitsResolution between critical peaks remains > 2.0.

Iv. Metabolic Studies of Isradipine Lactone in Preclinical and in Vitro Systems

In Vitro Metabolic Profiling and Identification

In vitro systems are crucial for elucidating the metabolic pathways of drug candidates and their metabolites. For Isradipine (B148454) Lactone, these systems have provided valuable insights into its formation and subsequent hydrolysis.

Investigation in Liver Microsomal Systems (e.g., Human and Animal Microsomes)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. bioivt.comthermofisher.comnih.gov Studies utilizing human and animal liver microsomes have been instrumental in understanding the metabolism of isradipine and the formation of its lactone derivative.

Research has shown that isradipine undergoes extensive metabolism in liver microsomes. mims.comnih.gov While the primary metabolic reactions of isradipine involve oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue and ester cleavage, the formation of a cyclic lactone product has also been identified as a significant metabolic pathway. nih.govfda.govnih.govcore.ac.uk The lactone is formed from the parent compound, isradipine.

Metabolic Profile of Isradipine in Liver Microsomes
Metabolic ReactionKey Metabolite(s)Enzymatic System
Oxidation of dihydropyridine ringPyridine derivativeLiver Microsomes
Ester cleavageCarboxylic acid metabolitesLiver Microsomes
LactonizationIsradipine LactoneLiver Microsomes

Biotransformation Pathways in S9 Fractions and Isolated Hepatocytes

S9 fractions, which contain both microsomal and cytosolic enzymes, and isolated hepatocytes, which represent a more complete cellular model, offer a broader view of metabolic pathways. taylorandfrancis.combioivt.comwikipedia.orgevotec.com The use of S9 fractions allows for the investigation of both Phase I and Phase II metabolic reactions. bioivt.comwikipedia.org

Studies with S9 fractions have confirmed the formation of this compound. researchgate.net The presence of cytosolic enzymes in the S9 fraction allows for a more comprehensive understanding of the biotransformation of isradipine compared to microsomes alone. taylorandfrancis.comwikipedia.org Isolated hepatocytes, containing the full complement of hepatic drug-metabolizing enzymes, provide an even more physiologically relevant in vitro model. evotec.com Research using isolated hepatocytes from rats has contributed to the understanding of isradipine's metabolism into various metabolites, including the lactone form. jci.org

Role of Specific Cytochrome P450 (CYP) Isoforms in this compound Formation

The formation of this compound is intrinsically linked to the metabolism of the parent drug, isradipine, which is primarily mediated by the cytochrome P450 system. mims.comconicet.gov.ar Specifically, CYP3A4 has been identified as the major isoenzyme responsible for the biotransformation of isradipine. mims.comconicet.gov.arwikipedia.orgtg.org.au

Key Enzymes in Isradipine Metabolism
Enzyme FamilySpecific IsoformRole in Isradipine Metabolism
Cytochrome P450CYP3A4Primary enzyme for isradipine oxidation, leading to the formation of precursors for this compound. mims.comconicet.gov.arwikipedia.orgtg.org.au
EsterasesCarboxylesterase 1 (CES1)Involved in the hydrolysis of ester-containing drugs. researchgate.net Isradipine has been identified as an inhibitor of CES1, suggesting an interaction. researchgate.net

Contribution of Esterases and Other Enzymes to Lactone Hydrolysis or Formation

Notably, isradipine has been identified as an inhibitor of Carboxylesterase 1 (CES1), a major hydrolase in the human liver. researchgate.net This suggests a potential interaction between isradipine and this enzyme, which could influence the metabolic profile. While the direct hydrolysis of this compound by esterases is not extensively documented, the involvement of these enzymes in the broader metabolic cascade of isradipine is evident. nih.govwdh.ac.id

Preclinical In Vivo Metabolic Fate of this compound

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug metabolites in a whole-organism context. ijrpc.com

Absorption, Distribution, and Excretion Patterns in Animal Models

Following oral administration, isradipine is almost completely absorbed and undergoes extensive first-pass metabolism. mims.comdrugbank.com This results in a relatively low bioavailability of the parent drug, ranging from 15% to 24%. mims.comwikipedia.orgdrugbank.com Isradipine is widely distributed in the body, with an apparent volume of distribution of 3 L/kg. mims.comnih.gov

The metabolites of isradipine, including the cyclic lactone product, are primarily excreted in the urine and feces. mims.comfda.govnih.gov Approximately 60-65% of an administered dose is eliminated via the urine as metabolites, with 25-30% excreted in the feces. mims.comfda.govnih.gov No unchanged isradipine is detected in the urine, highlighting the completeness of its metabolism. nih.govnih.govdrugbank.com Animal studies, including those in rats and rabbits, have been crucial in establishing these pharmacokinetic parameters. jci.orgdrugbank.commedscape.com For instance, studies in rabbits have examined the effects of isradipine in both normal and hypercholesterolemic models. jci.org

Pharmacokinetic Parameters of Isradipine and its Metabolites in Animal Models
ParameterFindingAnimal Model(s)
Absorption90-95% absorbed after oral administration. mims.comnih.govdrugbank.comGeneral preclinical models
Bioavailability15-24% due to extensive first-pass metabolism. mims.comnih.govwikipedia.orgdrugbank.comGeneral preclinical models
Volume of Distribution3 L/kg. mims.comnih.govresearchgate.netGeneral preclinical models
Excretion60-65% in urine (as metabolites), 25-30% in feces. mims.comfda.govnih.govGeneral preclinical models
Metabolites IdentifiedMono acids of the pyridine derivative and a cyclic lactone product account for >75% of identified material. fda.govnih.govcore.ac.ukGeneral preclinical models

Identification of Downstream Metabolites of this compound in Animal Tissues

Isradipine is almost entirely metabolized before it is excreted, with virtually no unchanged drug found in the urine. nih.govnih.gov Research has successfully characterized six major metabolites in biological fluids like blood and urine. oup.com The primary metabolites identified are the mono acids resulting from ester cleavage and a stable cyclic lactone product. medscape.com Together, these compounds account for more than 75% of the identified metabolic material.

The this compound itself is considered a terminal, pharmacologically inactive metabolite. Scientific literature, including foundational assays developed for the detection of isradipine and its byproducts, focuses on the formation of this lactone from the parent drug. oup.comoup.comeurekaselect.com As a stable end-product destined for excretion, its further downstream metabolism is not extensively documented. The primary metabolic pathways described for isradipine culminate in the formation of this lactone and corresponding mono acids, which are then eliminated from the body. Approximately 60-65% of an administered dose of isradipine is excreted via the urine as these metabolites, with the remainder eliminated in the feces. nih.gov

Comparative Metabolism across Different Preclinical Species

The metabolism of xenobiotics can show significant variation between species, which impacts pharmacokinetics and toxicological assessments. For isradipine, differences in how the parent drug is processed in preclinical species inherently affect the formation and subsequent clearance of its metabolites, including this compound.

One key factor influencing metabolic rates is the non-specific binding of a compound within in vitro systems like liver microsomes and hepatocytes. A comparative study on the unbound fraction of isradipine in microsomes (fmic) revealed notable differences across species. These variations suggest that the activity of metabolizing enzymes, such as the cytochrome P450 family, differs between these preclinical models and humans. For instance, the fmic for isradipine was found to be significantly higher in rat microsomes compared to human microsomes, indicating potential differences in metabolic clearance. tandfonline.com

SpeciesUnbound Fraction in Microsomes (fmic) Ratio (Species vs. Human)
Mouse2.44
Rat2.62

This interactive table is based on data comparing the non-specific binding of isradipine in liver microsomes of different species to humans. A higher ratio suggests lower binding and potentially higher availability for metabolism compared to humans. tandfonline.com

Such inter-species differences in the metabolism of the parent drug are critical for extrapolating data to human clinical studies and underscore the importance of selecting appropriate animal models in preclinical development. plos.org While detailed studies on the comparative metabolism of the lactone metabolite itself are limited, the data on the parent drug provide a strong indication that its formation and pharmacokinetic profile would also vary across species. tandfonline.comnews-medical.net

Computational and In Silico Approaches to Metabolic Pathway Prediction

In modern drug discovery, computational methods are invaluable for predicting the metabolic fate of new chemical entities, helping to identify potential liabilities early in development. nih.govcreative-biolabs.com These in silico tools range from predicting sites of metabolism to modeling the interaction between a compound and metabolizing enzymes. news-medical.net

Quantitative Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Metabolism Relationship (QSMR) models are a subset of QSAR (Quantitative Structure-Activity Relationship) methods that aim to correlate the structural or physicochemical properties of a series of compounds with their metabolic stability or the rate of formation of specific metabolites. nih.gov These models use theoretically derived descriptors—such as electronic, steric, and hydrophobic properties—to build statistical relationships that can predict the metabolic fate of new compounds. nih.gov

The general approach involves:

Calculating a wide range of molecular descriptors for a set of structurally related compounds.

Measuring the metabolic outcome of interest (e.g., rate of clearance, percentage of a metabolite formed).

Using statistical methods like linear regression or pattern recognition to create a mathematical model linking the descriptors to the metabolic data. nih.gov

While QSMR is a powerful tool for predicting the metabolism of various drug classes, specific studies applying this methodology directly to this compound or its parent compound to predict metabolic pathways are not prominently featured in the available scientific literature.

Molecular Docking and Enzyme Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a drug binding to an enzyme's active site. jabonline.in This method is crucial for understanding the biotransformation of drugs, as it can help identify which enzymes are likely to metabolize the compound and at which specific atomic site.

Isradipine is primarily metabolized by the cytochrome P450 enzyme CYP3A4. medscape.com Molecular docking simulations can model the interaction of a substrate like isradipine with the active site of CYP3A4. These simulations calculate a scoring function to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netpensoft.net

V. Chemical Stability and Degradation Pathways of Isradipine Lactone

Intrinsic Stability Assessment of Isradipine (B148454) Lactone

The intrinsic stability of Isradipine Lactone has been evaluated under different environmental conditions to identify its vulnerabilities to degradation. These studies are fundamental in predicting its shelf-life and determining appropriate storage conditions.

Hydrolytic Stability Studies under Acidic and Basic Conditions

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those containing ester or lactone functional groups. rsc.org The stability of this compound is significantly influenced by pH. rsc.org

Studies have shown that Isradipine itself is susceptible to degradation under both acidic and basic conditions. When subjected to 0.1 N HCl at 60°C for 6 hours, approximately 4% of Isradipine degraded. Under the same temperature and duration, exposure to 0.1 N NaOH resulted in a more significant degradation of 15%. rsc.org The primary degradation product in both acidic and basic hydrolysis of Isradipine is the corresponding carboxylic acid, resulting from the cleavage of the methyl ester group. rsc.orgnih.gov

While specific data for this compound is not detailed, the known reactivity of the parent compound, Isradipine, suggests that the lactone ring could also be susceptible to hydrolysis, especially under basic conditions which are generally more efficient in catalyzing ester and lactone hydrolysis. rsc.org

Thermal Stability Profiles

Thermal stability is a crucial parameter, especially for drug substances and products that may be exposed to varying temperatures during manufacturing, transport, and storage. Isradipine has been found to be stable to heating. nih.gov More strenuous thermal stress testing, such as dry and wet heat, is often employed to understand the thermal degradation pathways. ajrconline.org For instance, the Arrhenius equation can be used to analyze the relationship between temperature and the rate of thermal degradation. researchgate.net While specific thermal degradation data for this compound is not available, the stability of the parent compound suggests a degree of thermal resilience.

Photolytic Degradation Under Various Light Exposures (e.g., UV, Visible)

Many dihydropyridine-based drugs are known to be sensitive to light. ajrconline.org Isradipine is susceptible to degradation upon exposure to UV light. nih.gov The 1,4-dihydropyridine (B1200194) ring, a core structure in Isradipine, is prone to photochemical degradation, often leading to the formation of an aromatized pyridine (B92270) ring. rsc.org This aromatization process can result in a complete loss of pharmacological activity. researchgate.net

The general mechanism for the photodegradation of 1,4-dihydropyridines involves the loss of a hydrogen radical from the 4-position of the dihydropyridine (B1217469) ring. rsc.org Given that this compound retains this dihydropyridine structure, it is expected to exhibit similar photosensitivity. The photostability of a compound is practically determined by the product of its quantum yield (Φ) and its absorption coefficient (ε). rsc.org Even with a low quantum yield, strong absorption in the UV-A region can render a drug photolabile. rsc.org

Stress ConditionObservation for IsradipineImplication for this compound
UV Light Susceptible to degradation. nih.govLikely susceptible to photodegradation due to the shared dihydropyridine ring. rsc.org
Visible Light Dihydropyridines are sensitive to visible light up to 450 nm. researchgate.netExpected to be sensitive to visible light.

Oxidative Degradation Mechanisms and Products

Oxidative degradation is another significant pathway for the breakdown of pharmaceutical compounds. Isradipine has been shown to be susceptible to oxidative processes. nih.gov The dihydropyridine ring is prone to oxidation, which results in the formation of the corresponding pyridine analogue. nih.govsemanticscholar.org This oxidation is a primary metabolic pathway for Isradipine. nih.gov

Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate and accelerate oxidative stress. nih.gov The degradation products formed under these conditions can provide valuable insights into the oxidative stability of the molecule. Given the chemical structure, this compound is also expected to be susceptible to oxidation at the dihydropyridine ring.

Forced Degradation Studies and Stress Testing

Forced degradation studies, or stress testing, are essential in pharmaceutical development to identify potential degradation products and establish degradation pathways. ajrconline.orglhasalimited.orgsgs.com These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative environments. ajrconline.orgajpsonline.com

Identification of Degradation Products and Their Structural Elucidation

The identification and characterization of degradation products are crucial for ensuring the safety and quality of a drug product. ajrconline.org Various analytical techniques are employed for this purpose, including liquid chromatography coupled with mass spectrometry (LC/MS), which is instrumental in providing tentative identifications based on molecular weight and fragmentation patterns. nih.gov Further structural elucidation is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. ajrconline.org

For Isradipine, stress testing has revealed that it is stable to heat and acidic and basic conditions to a large extent but degrades under photolytic and oxidative stress. nih.gov The major metabolites and likely degradation products of Isradipine include its pyridine analogue, formed by the oxidation of the dihydropyridine ring, and carboxylic acids resulting from ester cleavage. nih.govsemanticscholar.org A cyclic lactone product has also been identified as one of the six metabolites characterized in blood and urine, accounting for a significant portion of the identified material. rxlist.com

The structural elucidation of these degradation products helps in understanding the degradation pathways and in the development of stable formulations. ajrconline.orgsgs.com

Elucidation of Degradation Kinetics

Forced degradation studies are crucial in determining the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. researchgate.net These studies help to elucidate degradation pathways and identify degradation products. researchgate.netajrconline.org Isradipine, the parent compound of this compound, has been shown to be susceptible to degradation under certain conditions. While stable under heating and acidic and basic environments, Isradipine is prone to degradation upon exposure to UV light and oxidative processes. researchgate.netnih.gov

One study investigated the hydrolytic stability of Isradipine, which contains both a methyl and an isopropyl ester. When subjected to 0.1 N HCl at 60°C for 6 hours, a 4% degradation was observed. In contrast, exposure to 0.1 N NaOH under the same conditions resulted in a 15% degradation. The primary degradation product in both acidic and basic conditions was formed through the hydrolysis of the methyl ester group, while the more sterically hindered isopropyl ester remained intact. rsc.org

The following table summarizes the degradation of Isradipine under different hydrolytic conditions:

ConditionTemperatureDurationDegradation (%)Primary Degradation Pathway
0.1 N HCl60°C6 hours4%Hydrolysis of methyl ester
0.1 N NaOH60°C6 hours15%Hydrolysis of methyl ester

Influence of Excipients and Formulation Components on Stability

The stability of a drug substance can be significantly influenced by the excipients used in its formulation. jocpr.com Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API), potentially leading to degradation. jocpr.comnih.gov For instance, reducing sugars can react with amine groups in drugs via the Maillard reaction, causing instability. jocpr.com

In the context of formulations susceptible to alkaline degradation, the use of acidic components within the excipient mixture can help to neutralize the environment and reduce drug degradation, particularly during processes like hot-melt extrusion. google.com For hydrophobic matrix tablets, which are designed for controlled release, the core components are water-insoluble substances like waxes, glycerides, fatty acids, and polymers such as ethyl cellulose. core.ac.uk The inclusion of soluble ingredients like lactose (B1674315) may be necessary to adjust the drug release profile. core.ac.uk The choice of excipients is critical in maintaining the physical and chemical integrity of the dosage form. core.ac.uk

The following table outlines common excipients and their potential impact on drug stability:

Excipient CategoryExamplePotential Influence on Stability
Fillers/DiluentsLactose, Dibasic calcium phosphateCan introduce moisture; lactose can participate in Maillard reactions with susceptible drugs. jocpr.comcore.ac.uk
BindersPEG-400Can affect the micro-environment pH and moisture content. core.ac.uk
Matrix FormersEthyl cellulose, WaxesGenerally inert and provide a protective hydrophobic barrier. core.ac.uk
PolymersPolyethylene oxide (PEO)Can be alkaline and may require neutralization with an acidic component to prevent degradation of alkaline-labile drugs. google.com

Impurity Profiling and Control Strategies for this compound

Impurity profiling is the identification and quantification of impurities in a drug substance. ijprajournal.com It is a critical aspect of drug development and quality control, as impurities can affect the safety and efficacy of the final product. ijprajournal.com Regulatory bodies like the ICH provide guidelines for the control of impurities. ijprajournal.com

For Isradipine and its related compounds, several impurities have been identified, including this compound itself, which is considered a degradation product. axios-research.compharmaffiliates.comsincopharmachem.com Other known impurities include Dehydro this compound and various other related compounds designated by pharmacopeias (e.g., Isradipine EP Impurity A, C, D, E). axios-research.comvenkatasailifesciences.com The presence of these impurities is monitored using sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis. researchgate.net

Control strategies for impurities involve setting acceptance criteria based on data from toxicological studies and stability testing. ajrconline.org The development of stability-indicating analytical methods is essential to separate and quantify the drug substance from its degradation products and process-related impurities. researchgate.net These methods must be validated to be specific, accurate, and precise. researchgate.net By understanding the degradation pathways, formulation scientists can develop strategies to minimize the formation of impurities, such as protecting the drug from light and oxidation, and selecting compatible excipients. researchgate.netnih.gov

The following table lists some of the known impurities related to Isradipine:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Isradipine75695-93-1C₁₉H₂₁N₃O₅371.39
This compound1076198-34-9C₁₈H₁₇N₃O₅355.35
Dehydro this compound107699-91-1C₁₈H₁₅N₃O₅353.33
Isradipine EP Impurity A75695-99-7C₁₈H₁₉N₃O₅357.37
Isradipine EP Impurity C75695-84-0C₁₇H₁₇N₃O₅343.34
N-Nitroso IsradipineNAC₁₉H₂₀N₄O₆400.39

Vi. Mechanistic and Preclinical Implications of Isradipine Lactone

Potential Biological Activity or Inactivity in In Vitro Models

While Isradipine (B148454) Lactone is consistently referred to as an inactive metabolite, a detailed examination of its properties in various in vitro systems is essential to fully characterize its pharmacological profile. ccjm.orgrxlist.comoup.commedscape.com

Ligand Binding Studies (e.g., Calcium Channels, if applicable to lactone)

Isradipine, the parent compound, exhibits high-affinity binding to L-type calcium channels, which is the basis of its therapeutic effect. drugbank.com However, comprehensive ligand binding studies specifically isolating and evaluating Isradipine Lactone are not extensively detailed in publicly available literature. The consensus from drug information resources is that the metabolites of isradipine, including the cyclic lactone product, are hemodynamically inactive. rxlist.com This strongly suggests that this compound has a significantly lower affinity for calcium channels compared to the parent drug, though specific binding constants (Ki) or IC50 values from competitive binding assays against radiolabeled ligands on isolated channels are not readily reported.

Receptor Selectivity and Affinity Profiling

A complete receptor selectivity and affinity profile for this compound against a broad panel of receptors and enzymes is not available in the current body of scientific literature. The focus of preclinical and clinical research has predominantly been on the parent drug, isradipine. The designation of the lactone as "inactive" implies that it does not possess significant affinity for the primary pharmacological targets of isradipine or other receptors that would elicit a physiological response. ccjm.orgrxlist.comoup.com

Cellular Permeability and Transport Characteristics

Specific studies detailing the cellular permeability and transport characteristics of this compound are limited. The physicochemical properties of the lactone derivative would differ from the parent compound, which would, in turn, influence its ability to cross cellular membranes. Without dedicated studies, its passive diffusion rates and potential interactions with cellular influx or efflux transporters remain uncharacterized.

Role as a Metabolic Marker or Inactive Byproduct in Preclinical Studies

The extensive metabolism of isradipine makes its metabolites, including this compound, relevant in the context of preclinical pharmacokinetic and drug-drug interaction studies.

Utility in Pharmacokinetic Modeling in Animal Studies (excluding human data)

Isradipine is extensively metabolized in the liver prior to excretion, with no unchanged drug typically detected in the urine. drugs.comrxlist.com In animal models, such as rats and dogs, the pharmacokinetic profile of isradipine has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). ahajournals.orgijclinmedcasereports.comresearchgate.net The major metabolites, including the pyridine (B92270) derivative and the cyclic lactone product, account for over 75% of the identified material in blood and urine. drugs.com

The presence of this compound as a major, stable, and quantifiable metabolite suggests its potential utility in pharmacokinetic modeling in animal studies. By tracking the formation and elimination of the lactone, researchers can gain insights into the metabolic fate of isradipine. This can be particularly useful in understanding the rate and extent of metabolism in different animal species. For instance, in studies involving rats, the rapid metabolism of isradipine has been noted, and analysis of its metabolites would be crucial for a complete pharmacokinetic picture. ahajournals.org

Table 1: Pharmacokinetic Parameters of Isradipine in Preclinical Animal Models

ParameterAnimal ModelDetails
Metabolism Rat, Dog, MouseIsradipine undergoes extensive first-pass metabolism. rxlist.comahajournals.orgijclinmedcasereports.com
Major Metabolites GeneralMono acids of the pyridine derivative and a cyclic lactone product. drugs.com
Excretion GeneralApproximately 60-65% of the administered dose is excreted in the urine and 25-30% in the feces as metabolites. rxlist.com
Plasma Half-life RatReported to be approximately 1 hour. ahajournals.org

Implications for Drug-Drug Interaction Studies (as a metabolite influence)

Drug-drug interaction studies for isradipine have primarily focused on the parent compound's interaction with the cytochrome P450 enzyme system, particularly CYP3A4, which is responsible for its metabolism. rxlist.comdrugbank.com The potential for this compound to either inhibit or induce metabolic enzymes has not been a central point of investigation, likely due to its classification as an inactive metabolite.

However, the formation of this compound is a direct consequence of isradipine metabolism. Therefore, any substance that inhibits or induces the enzymes responsible for isradipine's metabolism will invariably affect the concentration of the lactone. In preclinical drug-drug interaction studies, monitoring the levels of this compound could serve as an indirect marker for the activity of the metabolic pathways affecting the parent drug. For example, co-administration of a potent CYP3A4 inhibitor would be expected to decrease the formation of this compound while increasing the plasma concentration of isradipine. Conversely, a CYP3A4 inducer would likely increase the rate of formation of the lactone and other metabolites, leading to lower plasma levels of the parent drug. drugs.com

While the lactone itself is not considered to be an active participant in drug-drug interactions, its measurement in preclinical animal models can provide valuable information about the metabolic processes at play.

Significance in Early-Stage Drug Discovery and Lead Optimization (non-clinical)

In the realm of non-clinical drug discovery and lead optimization, the significance of this compound is primarily linked to its role as a major metabolite of the parent compound, isradipine. Its formation and pharmacokinetic profile provide crucial insights that guide the development and refinement of isradipine and related dihydropyridine (B1217469) derivatives. The study of this metabolite is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of isradipine, which are fundamental aspects of preclinical evaluation.

Detailed Research Findings

Preclinical research has established that isradipine undergoes extensive and rapid first-pass metabolism after oral administration, resulting in a relatively low systemic bioavailability of the parent drug, estimated to be around 15-24%. fda.govnih.gov A significant portion of this metabolic process leads to the formation of several metabolites, with this compound being a prominent product.

Key findings from non-clinical studies highlight the following:

Metabolic Pathway Characterization: Isradipine is almost completely metabolized before it is excreted, with no unchanged drug found in the urine. fda.gov Six major metabolites were identified in blood and urine. The primary metabolic pathways involve the oxidation of the dihydropyridine ring to a pyridine derivative and the cleavage of the ester side chains. fda.govdrugs.com

Prominence as a Metabolite: Along with the mono-acid metabolites of the pyridine derivative, the cyclic lactone product accounts for more than 75% of the total metabolites identified. fda.govdrugs.com This indicates that the formation of this compound is a major route of clearance for the parent compound.

Pharmacological Inactivity: The metabolites of isradipine, including the lactone product, are considered to be pharmacologically inactive. medscape.com This is a critical finding for lead optimization, as it suggests that the therapeutic effects are attributable solely to the parent drug and not a combination of active molecules. This simplifies the process of establishing a clear dose-response relationship for isradipine.

Biomarker of Isradipine Metabolism: The presence and concentration of this compound serve as a reliable biomarker for the in vivo metabolism of isradipine. In preclinical pharmacokinetic studies, tracking the formation and excretion of this lactone helps to quantify the rate and extent of the parent drug's metabolism. nih.govnih.gov Studies using radiolabeled [¹⁴C]isradipine have been instrumental in tracing the disposition of the drug and confirming that its metabolites, including the lactone, are primarily excreted through renal (60-65%) and fecal (25-30%) routes. fda.govnih.govdrugs.com

The insights gained from studying this compound are pivotal for the lead optimization process. For medicinal chemists aiming to develop new drug candidates based on the isradipine scaffold, understanding the metabolic fate is crucial. For instance, modifications to the molecular structure of isradipine could be intentionally designed to either inhibit or promote the metabolic pathways leading to lactonization, thereby altering the drug's half-life and bioavailability to achieve a more desirable therapeutic profile.

Preclinical positron emission tomography (PET) imaging studies using [¹¹C]isradipine further underscore the importance of metabolic analysis. mdpi.comnih.gov These studies, which aim to evaluate the brain penetration of isradipine for potential neurological applications, rely on a clear understanding of its metabolites to differentiate between the signal from the parent drug in the target tissue and the signal from its metabolites circulating in the blood. mdpi.comnih.gov

Data from Preclinical Pharmacokinetic Studies of Isradipine

The following tables summarize key findings from preclinical research that underscore the role of metabolism in isradipine's profile, implicitly highlighting the importance of understanding its lactone metabolite.

Table 1: Metabolic Profile of Isradipine

Metabolite Contribution to Identified Metabolites Pharmacological Activity
This compound Accounts for a major portion of the >75% alongside mono acids Inactive medscape.com
Mono acids of Pyridine Derivative Accounts for a major portion of the >75% alongside the lactone Inactive
Other metabolites Minor components Inactive

This table summarizes the key characteristics of isradipine's metabolites as identified in preclinical studies.

Table 2: Key Pharmacokinetic Parameters of Isradipine in Non-Clinical Models

Parameter Finding Implication for Lead Optimization
Absorption Rapid and nearly complete (90-95%) fda.govnih.gov High gut absorption is a favorable property.
Metabolism Extensive first-pass metabolism nih.gov A primary challenge; structural modifications may be needed to improve metabolic stability.
Bioavailability Low (approx. 15-24%) due to metabolism fda.govnih.gov Understanding the formation of inactive metabolites like the lactone is key to addressing this limitation.
Excretion Almost completely as metabolites fda.gov Confirms the central role of metabolic clearance for the drug.
Major Metabolites Cyclic lactone and mono acids (>75% of identified material) fda.govdrugs.com These are key biomarkers to monitor when assessing the metabolic stability of new analogues.

This table outlines the fundamental pharmacokinetic properties of isradipine that are informed by the study of its metabolic pathway, including the formation of this compound.

Table of Compounds

Compound Name
Isradipine
This compound

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying Isradipine Lactone in pharmaceutical formulations and biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the most frequently employed technique for quantifying Isradipine in pharmaceutical matrices due to its precision and cost-effectiveness . For biological samples (e.g., plasma), hyphenated techniques like LC-MS/MS offer superior sensitivity and selectivity, enabling detection of this compound and its metabolites at low concentrations . Researchers should validate methods using parameters such as linearity (1–100 ng/mL for plasma), recovery rates (>85%), and inter-day precision (CV <15%) .

Q. How should clinical trials be designed to evaluate Isradipine’s neuroprotective effects in neurodegenerative models?

  • Methodological Answer : Trials should follow randomized, double-blind, placebo-controlled designs with dose-escalation phases. For example, the STEADY-PD trial tested Isradipine in Parkinson’s disease using three active treatment arms (5 mg, 10 mg, and placebo) over 52 weeks, monitoring Unified Parkinson’s Disease Rating Scale (UPDRS) scores and tolerability . Key considerations include stratification by disease stage, standardized outcome measures (e.g., biomarker quantification), and pharmacokinetic sampling to correlate plasma levels with efficacy .

Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability and metabolism?

  • Methodological Answer : Key parameters include:

  • Bioavailability : Reduced by first-pass metabolism (oral bioavailability ~15–24%), requiring adjustment in renal impairment (AUC increases by 45% in mild impairment) .
  • Metabolite profiling : this compound accounts for >75% of metabolites, with urinary excretion (60–65%) and fecal elimination (25–30%) .
  • Half-life : Terminal half-life ranges from 5–11 hours, necessitating BID dosing in chronic studies . Researchers should use LC-MS/MS to distinguish parent compounds from lactone metabolites in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical neuroprotection data and clinical trial outcomes for Isradipine?

  • Methodological Answer : Discrepancies, such as the negative STEADY-PD Phase III trial versus positive animal models, require post hoc analyses and mechanistic reevaluation. For example, post hoc analysis of STEADY-PD revealed subgroup-specific efficacy in early-stage patients, suggesting dose optimization or patient stratification (e.g., by calcium channel expression levels) . Preclinical models should incorporate humanized pharmacokinetic parameters (e.g., BBB penetration efficiency) and chronic dosing regimens to better mirror clinical conditions .

Q. What experimental strategies are effective for studying this compound’s binding affinity to L-type calcium channels?

  • Methodological Answer : Radioligand binding assays using (+)-[3H]-isradipine in vascular smooth muscle membranes can quantify receptor affinity (Kd = 0.2–0.5 nM) . Competitive binding studies with spironolactone or nifedipine (IC50 comparisons) reveal allosteric modulation effects . Researchers must control for pH and temperature, as lactone ring stability influences binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.